3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-CHLORO-6-(DIFLUOROMETHOXY)-N~2~,N~2~-DIMETHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a carboxamide group attached to a benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 3-CHLORO-6-(DIFLUOROMETHOXY)-N~2~,N~2~-DIMETHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the introduction of the chloro and difluoromethoxy groups, as well as the formation of the carboxamide moiety. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-CHLORO-6-(DIFLUOROMETHOXY)-N~2~,N~2~-DIMETHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-CHLORO-6-(DIFLUOROMETHOXY)-N~2~,N~2~-DIMETHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of 3-CHLORO-6-(DIFLUOROMETHOXY)-N~2~,N~2~-DIMETHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. This inhibition can result in various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
3-CHLORO-6-(DIFLUOROMETHOXY)-N~2~,N~2~-DIMETHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other benzothiophene derivatives, such as:
3-Chloro-6-methoxy-2-methylbenzothiophene: Similar in structure but lacks the difluoromethoxy and carboxamide groups.
6-(Difluoromethoxy)-2-methylbenzothiophene: Similar in structure but lacks the chloro and carboxamide groups.
N~2~,N~2~-Dimethyl-1-benzothiophene-2-carboxamide: Similar in structure but lacks the chloro and difluoromethoxy groups.
The uniqueness of 3-CHLORO-6-(DIFLUOROMETHOXY)-N~2~,N~2~-DIMETHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClF2NO2S |
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Molecular Weight |
305.73 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H10ClF2NO2S/c1-16(2)11(17)10-9(13)7-4-3-6(18-12(14)15)5-8(7)19-10/h3-5,12H,1-2H3 |
InChI Key |
CDBPLFBNTUCLAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=C(S1)C=C(C=C2)OC(F)F)Cl |
Origin of Product |
United States |
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